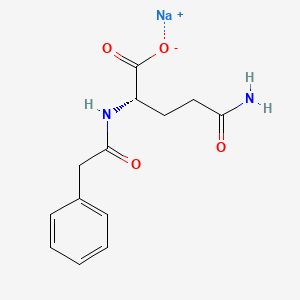
Sodium phenylacetyl glutamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium phenylacetyl glutamine is a product formed by the conjugation of phenylacetate and glutamine. It is a common metabolite that is naturally occurring in human urine.
Wissenschaftliche Forschungsanwendungen
Clinical Applications in Urea Cycle Disorders
Sodium phenylacetyl glutamine is primarily used in the management of urea cycle disorders (UCDs). UCDs are genetic conditions that result in the accumulation of ammonia in the bloodstream due to deficiencies in enzymes responsible for the urea cycle. This compound serves as an alternative nitrogen-scavenging agent, helping to reduce elevated plasma ammonia levels.
Clinical Efficacy
- Research has demonstrated that this compound significantly improves metabolic control in patients with UCDs. A study involving over 3000 urine and plasma data points from patients indicated a strong correlation between the administered dose and urinary excretion of phenylacetyl glutamine .
- In pediatric and adult populations, this compound has been shown to be effective in reducing ammonia levels, with mean percent recovery rates of urinary excretion ranging from 66% to 71% .
Potential Cancer Therapeutics
This compound is under investigation for its potential anti-cancer properties. As a histone deacetylase inhibitor, it has been shown to induce growth inhibition and differentiation in various cancer cell lines.
Research Findings
- Clinical trials have explored the efficacy of this compound in treating solid tumors and hematologic malignancies, including prostate cancer and acute myeloid leukemia .
- The compound has demonstrated the ability to reduce neuroinflammation and improve neurological outcomes in models of cerebral hypoxia-ischemia, suggesting broader therapeutic potential beyond UCDs .
Biomarker for Nitrogen Excretion
Phenylacetyl glutamine serves as a valuable biomarker for assessing nitrogen excretion in patients with metabolic disorders. Its measurement can provide insights into the effectiveness of treatments involving sodium phenylbutyrate or glycerol phenylbutyrate.
Advantages as a Biomarker
- Unlike traditional plasma measurements, urinary levels of phenylacetyl glutamine offer a more stable reflection of nitrogenous waste excretion, making it a reliable indicator for monitoring treatment efficacy .
- A 24-hour metabolic urine test measuring phenylacetyl glutamine can provide clinicians with non-invasive insights into a patient's metabolic status and treatment response .
Summary Table of Applications
Eigenschaften
CAS-Nummer |
104771-87-1 |
|---|---|
Molekularformel |
C13H15N2NaO4 |
Molekulargewicht |
286.26 g/mol |
IUPAC-Name |
sodium;(2S)-5-amino-5-oxo-2-[(2-phenylacetyl)amino]pentanoate |
InChI |
InChI=1S/C13H16N2O4.Na/c14-11(16)7-6-10(13(18)19)15-12(17)8-9-4-2-1-3-5-9;/h1-5,10H,6-8H2,(H2,14,16)(H,15,17)(H,18,19);/q;+1/p-1/t10-;/m0./s1 |
InChI-Schlüssel |
JABIYIZXMBIFLT-PPHPATTJSA-M |
SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CCC(=O)N)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)N)C(=O)[O-].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Sodium phenylacetyl glutamine; Antineoplaston AS 2-5; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















